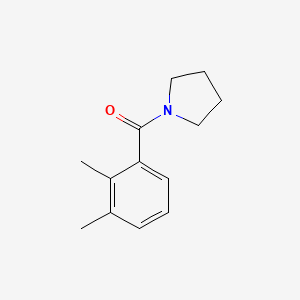
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMI and is a pyrrole derivative. The chemical structure of CCMI contains an acetyl group, a chlorophenyl group, and a pyrrole ring. In
科学研究应用
CCMI has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CCMI has been reported to exhibit anti-inflammatory and anti-cancer activities. CCMI has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In drug discovery, CCMI has been used as a scaffold for the development of novel drugs. In material science, CCMI has been used as a building block for the synthesis of organic materials.
作用机制
The mechanism of action of CCMI is not fully understood. However, studies have suggested that CCMI exhibits its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). CCMI has also been reported to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
CCMI has been reported to exhibit various biochemical and physiological effects. Studies have shown that CCMI can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CCMI has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CCMI has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
实验室实验的优点和局限性
CCMI has several advantages for lab experiments. First, CCMI is easy to synthesize, and the synthesis method has been well-established. Second, CCMI is stable under various conditions, which makes it suitable for use in experiments. Third, CCMI is relatively inexpensive compared to other compounds with similar structures. However, there are also limitations to using CCMI in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that CCMI has not been extensively studied in vivo, which limits its potential applications in preclinical studies.
未来方向
There are several future directions for the study of CCMI. First, further studies are needed to elucidate the mechanism of action of CCMI. Second, studies are needed to determine the pharmacokinetics and pharmacodynamics of CCMI in vivo. Third, studies are needed to investigate the potential applications of CCMI in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Fourth, studies are needed to explore the potential applications of CCMI in material science, such as the synthesis of organic materials. Fifth, studies are needed to develop novel derivatives of CCMI with improved pharmacological properties.
合成方法
The synthesis of CCMI involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, which results in the formation of 3-chlorophenylhydrazone. The hydrazone is then treated with methyl iodide, which leads to the formation of 4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide. This synthesis method has been reported in various scientific journals, and the purity of the final product has been confirmed by NMR and IR spectroscopy.
属性
IUPAC Name |
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-6-13(17(2)8-10)14(19)16-12-5-3-4-11(15)7-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUQJFCGZUBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)







![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)


![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)